![molecular formula C19H23N3O B12538334 Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- CAS No. 821784-73-0](/img/structure/B12538334.png)
Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-: is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a cyclohexylmethyl group attached to the amino group on the pyridine ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining popularity due to its efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also used in the development of new diagnostic tools and therapeutic agents .
Medicine: In medicine, benzamide derivatives have shown promise as potential drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. Their ability to interact with specific molecular targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They are also employed as additives in the paper, plastic, and rubber industries .
Mécanisme D'action
The mechanism of action of benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the specific biological pathway involved. For example, some benzamide derivatives are known to inhibit enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Ethenzamide: An analgesic used for pain relief.
Salicylamide: An analgesic and antipyretic.
Moclobemide: An antidepressant.
Metoclopramide: An antiemetic and prokinetic agent.
Uniqueness: Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- is unique due to its specific structure, which includes a cyclohexylmethyl group attached to the amino group on the pyridine ring. This structural feature may confer unique biological activities and chemical properties compared to other benzamide derivatives .
Propriétés
Numéro CAS |
821784-73-0 |
|---|---|
Formule moléculaire |
C19H23N3O |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-[5-(cyclohexylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H23N3O/c20-19(23)16-8-4-7-15(9-16)17-10-18(13-21-12-17)22-11-14-5-2-1-3-6-14/h4,7-10,12-14,22H,1-3,5-6,11H2,(H2,20,23) |
Clé InChI |
ZQDQSTDCYCIOOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


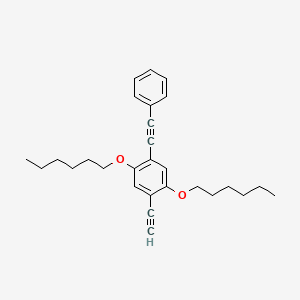
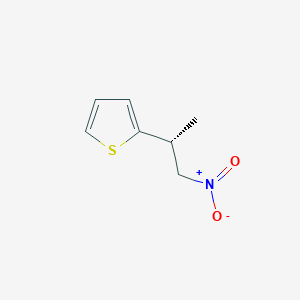

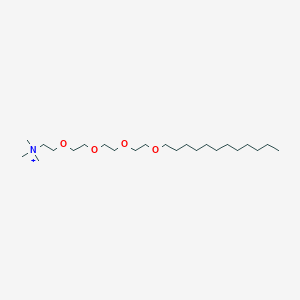
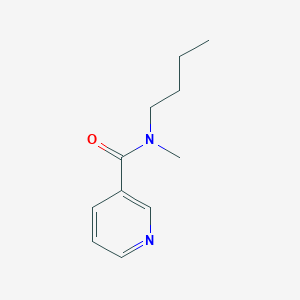
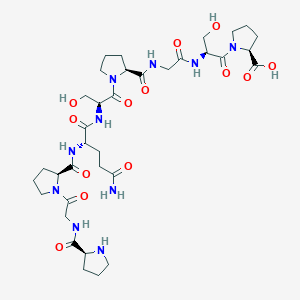
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
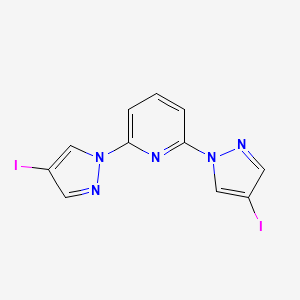
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
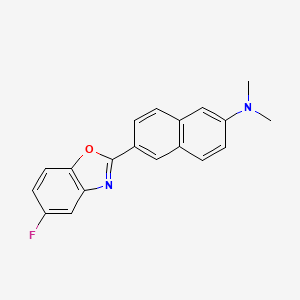

![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)

